molecular formula C14H22N2S2 B12655822 2-Pyridinecarbothioamide, 4-(octylthio)- CAS No. 186044-66-6

2-Pyridinecarbothioamide, 4-(octylthio)-

Cat. No.: B12655822
CAS No.: 186044-66-6
M. Wt: 282.5 g/mol
InChI Key: BYMIWXXXXWXPKK-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, 4-(octylthio)- is an organic compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and an octylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbothioamide, 4-(octylthio)- typically involves the reaction of 2-pyridinecarbothioamide with an octylthio reagent under specific conditions. One common method includes the use of 4-morpholinoaniline, sulfur, and sodium sulfite in a solvent such as 2-picoline. The reaction mixture is refluxed, followed by work-up and recrystallization from hot methanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(octylthio)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbothioamide, 4-(octylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridinecarbothioamides depending on the nucleophile used.

Scientific Research Applications

2-Pyridinecarbothioamide, 4-(octylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridinecarbothioamide, 4-(octylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may interfere with enzymatic activities and cellular processes. Additionally, its ability to form transient thioketone-bridged dimers in aqueous solution suggests a unique mode of action that minimizes deactivation by biological nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarbothioamide, 4-(octylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octylthio group enhances its lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

186044-66-6

Molecular Formula

C14H22N2S2

Molecular Weight

282.5 g/mol

IUPAC Name

4-octylsulfanylpyridine-2-carbothioamide

InChI

InChI=1S/C14H22N2S2/c1-2-3-4-5-6-7-10-18-12-8-9-16-13(11-12)14(15)17/h8-9,11H,2-7,10H2,1H3,(H2,15,17)

InChI Key

BYMIWXXXXWXPKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC(=NC=C1)C(=S)N

Origin of Product

United States

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